![molecular formula C13H23NO5 B13903936 Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13903936.png)
Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate
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Overview
Description
Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate: is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the azepane ring, and subsequent functionalization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is used as a reactant in the synthesis of complex molecules and as a building block for various chemical transformations .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways .
Medicine: In the pharmaceutical industry, this compound is employed in the development of drugs, particularly those targeting central nervous system disorders .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Used in the synthesis of pharmaceuticals targeting central nervous system disorders.
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Utilized in chemical research and synthesis.
Uniqueness: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its combination of acetoxy and hydroxy groups within the azepane ring makes it a versatile intermediate for various chemical and pharmaceutical applications .
Biological Activity
Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C13H23NO5
- Molecular Weight: 273.32 g/mol
- CAS Number: 2841449-93-0
The compound features a tert-butyl group, an acetoxy functional group, and a hydroxy group, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butyl group may influence steric hindrance, affecting binding affinity and selectivity. The hydroxy and acetoxy groups can participate in hydrogen bonding, enhancing interactions with biomolecules.
Therapeutic Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Antioxidant Activity: Preliminary studies suggest that compounds with similar structures can mitigate oxidative stress by enhancing antioxidant enzyme activities. This property may be beneficial in preventing cellular damage associated with various diseases .
- Neuroprotective Effects: Compounds in the azepane class have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions .
Case Studies and Research Findings
-
Antioxidant Efficacy:
A study on phenolic antioxidants demonstrated that derivatives with similar structural motifs could reduce oxidative stress in neuronal cells. These findings highlight the potential for this compound to protect against oxidative damage . -
Drug Development:
The compound's structure suggests it could serve as a scaffold for developing new drugs targeting central nervous system disorders. Its piperazine-like core is prevalent in psychoactive drugs, indicating a promising path for further research . -
Enzyme Interaction Studies:
Similar compounds have been used to study enzyme-substrate interactions, providing insights into their binding mechanisms and potential applications in drug design .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
Tert-butyl 3-oxoazepane-1-carboxylate | Lacks hydroxy group | Moderate enzyme inhibition |
Piperazine derivatives | Contains nitrogen in ring | Psychoactive effects |
Tert-butyl phenolic antioxidants | Antioxidant properties | Protects against oxidative stress |
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl (3R,6S)-3-acetyloxy-6-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-9(15)18-11-6-5-10(16)7-14(8-11)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3/t10-,11+/m0/s1 |
InChI Key |
OMMYNRDMRWACBO-WDEREUQCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H](CN(C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(=O)OC1CCC(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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